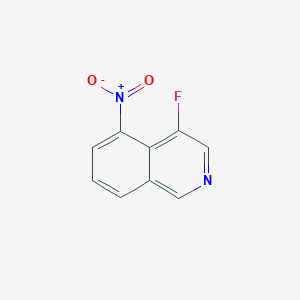

4-Fluoro-5-nitroisoquinoline

Beschreibung

Contextualization of the Isoquinoline (B145761) Framework in Synthetic Chemistry

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of synthetic and medicinal chemistry. nih.govamerigoscientific.com This framework is not merely a synthetic curiosity but is a "privileged scaffold" found in a wide array of natural products, particularly alkaloids, and synthetic molecules with significant therapeutic importance. nih.govrsc.orgmdpi.com Its prevalence in pharmacologically active compounds has made the development of efficient methods for its synthesis a major focus for chemists. oup.combohrium.com

Traditionally, methods like the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions were the primary routes to isoquinoline derivatives. However, modern synthetic chemistry has seen a surge in novel methodologies, including transition-metal-catalyzed reactions, to construct these frameworks with greater efficiency and versatility. nih.govbohrium.com The ability to introduce a wide variety of substituents at different positions on the isoquinoline ring allows chemists to fine-tune the molecule's electronic, optical, and mechanical properties, leading to applications not only in pharmaceuticals but also in material science, such as in the development of conductive polymers and metal-organic frameworks (MOFs). amerigoscientific.com

Significance of Halogenation and Nitration in Heterocyclic Systems

Halogenation and nitration are fundamental electrophilic substitution reactions that play a crucial role in modifying the properties of heterocyclic compounds. msu.eduunacademy.com The introduction of a halogen atom, particularly fluorine, can dramatically alter a molecule's physical, chemical, and biological profile. researchgate.net Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in crossing biological membranes. ontosight.ai These characteristics make fluorinated heterocycles highly sought after in medicinal chemistry. researchgate.net

Nitration, the introduction of a nitro group (–NO₂), is equally significant. unacademy.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution but facilitates nucleophilic substitution. libretexts.org Crucially, the nitro group is a versatile synthetic handle. It can be readily reduced to an amino group (–NH₂), which then serves as a key building block for the synthesis of a wide range of more complex molecules and functional groups. libretexts.org This two-step process of nitration followed by reduction is a vital pathway in industrial chemistry for producing arylamines. libretexts.org

Current Research Trajectories in Fluorinated and Nitrated Isoquinolines

The confluence of isoquinoline chemistry with halogenation and nitration defines a vibrant area of current research. Scientists are actively exploring new synthetic routes to access fluorinated isoquinolines, recognizing their high potential in creating bioactive molecules for medicinal and agricultural use. researchgate.net The unique properties imparted by fluorine continue to make these compounds attractive targets for drug discovery programs. researchgate.netacs.org

Similarly, nitrated isoquinolines are pivotal as intermediates. Research focuses on using these compounds as precursors for a variety of derivatives. For instance, the synthesis of 4-Fluoro-5-nitroisoquinoline is a documented step in producing key pharmaceutical intermediates. google.comgoogle.comgoogle.com Furthermore, the development of radiolabeled compounds for medical imaging techniques like Positron-Emission Tomography (PET) often involves nitrated precursors, highlighting another advanced application. mdpi.com The strategic functionalization of the isoquinoline core through these methods remains a powerful tool for accessing novel and complex molecular architectures. acs.org

A key synthesis for this compound involves the nitration of 4-fluoroisoquinoline (B1268607). This reaction is typically carried out using a nitrating agent like potassium nitrate (B79036) in the presence of sulfuric acid. google.comgoogle.com The process yields this compound along with its position isomer. google.comgoogle.com This compound serves as a critical intermediate, for example, in the synthesis of 4-fluoroisoquinoline-5-sulfonyl halide, which is itself a valuable component in the development of pharmaceuticals. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 928664-13-5 | bldpharm.com |

| Molecular Formula | C₉H₅FN₂O₂ | bldpharm.com |

| Molecular Weight | 192.15 g/mol | bldpharm.com |

| MDL Number | MFCD28661253 | bldpharm.com |

| SMILES Code | O=N+[O-] | bldpharm.com |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H5FN2O2 |

|---|---|

Molekulargewicht |

192.15 g/mol |

IUPAC-Name |

4-fluoro-5-nitroisoquinoline |

InChI |

InChI=1S/C9H5FN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H |

InChI-Schlüssel |

UEHCZLGUARZVFU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Fluoro 5 Nitroisoquinoline and Its Structural Analogues

Foundational Cyclization Reactions for Isoquinoline (B145761) Ring Formation

Several classic named reactions provide robust pathways to the fundamental isoquinoline skeleton. These methods, developed over a century ago, remain highly relevant and are continuously adapted for the synthesis of complex and functionalized derivatives.

First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, the Pomeranz–Fritsch reaction is an efficient method for preparing isoquinoline. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org The process is typically carried out in two stages: the initial condensation to form the Schiff base, followed by ring closure in a strong acid medium like concentrated sulfuric acid. organicreactions.orgquimicaorganica.org

The versatility of this synthesis allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve through other methods. organicreactions.org However, the harsh acidic conditions can sometimes lead to low yields, particularly if the imine intermediate undergoes hydrolysis. quimicaorganica.org The reaction is significantly influenced by substituents on the benzaldehyde ring; electron-donating groups tend to facilitate the cyclization. tutorsglobe.com

Several modifications have been developed to improve the scope and yield of the Pomeranz–Fritsch synthesis. The Schlittler-Müller modification, for instance, utilizes a substituted benzylamine (B48309) and a glyoxal (B1671930) acetal, providing an alternative route to the same core structure. thermofisher.comwikipedia.orgchem-station.com These adaptations are crucial for creating libraries of functionalized isoquinolines, which can serve as precursors for compounds like 4-fluoro-5-nitroisoquinoline.

Table 1: Overview of the Pomeranz–Fritsch Synthesis and its Modifications

| Feature | Pomeranz–Fritsch Reaction | Schlittler–Müller Modification |

| Starting Materials | Benzaldehyde, 2,2-Dialkoxyethylamine | Substituted Benzylamine, Glyoxal Acetal |

| Key Intermediate | Benzalaminoacetal (Schiff Base) | Substituted Benzylamine Condensate |

| Catalyst/Conditions | Strong Acid (e.g., H₂SO₄) thermofisher.comwikipedia.org | Acid-catalyzed cyclization |

| Primary Product | Isoquinoline wikipedia.org | C1-Substituted Isoquinoline thermofisher.com |

| Key Advantage | Access to diverse substitution patterns organicreactions.org | Alternative starting materials |

The Bischler–Napieralski reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines. nrochemistry.com Discovered in 1893, this intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions. nrochemistry.comjk-sci.comwikipedia.orgslideshare.net The resulting 3,4-dihydroisoquinoline (B110456) can then be easily dehydrogenated (aromatized), often using a palladium catalyst, to yield the corresponding isoquinoline. nrochemistry.compharmaguideline.com

The success of the cyclization is highly dependent on the electronic nature of the aromatic ring. The reaction is most effective when the benzene (B151609) ring of the β-phenylethylamide is activated by electron-donating groups, which facilitate the intramolecular electrophilic substitution. nrochemistry.comjk-sci.com This feature makes the Bischler–Napieralski reaction a strategic choice for the synthesis of alkaloids and other highly substituted isoquinoline derivatives. jk-sci.comresearchgate.net

Two primary mechanisms have been proposed, differing in the timing of the carbonyl oxygen elimination. wikipedia.org One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. nrochemistry.comwikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org The Pictet-Gams modification is a variation that uses a β-hydroxy-β-phenylethylamine, which undergoes dehydration simultaneously with cyclization to directly form the isoquinoline, bypassing the need for a separate oxidation step. wikipedia.orgpharmaguideline.com

The Pictet–Spengler reaction, discovered in 1911, is a powerful method for synthesizing tetrahydroisoquinolines. wikipedia.orgthermofisher.com The reaction proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (imine), which then undergoes an acid-catalyzed intramolecular cyclization. wikipedia.orgwikipedia.org This reaction can be considered a special case of the Mannich reaction. wikipedia.orgquimicaorganica.org

Unlike the Bischler–Napieralski reaction which yields dihydroisoquinolines, the Pictet–Spengler reaction produces 1,2,3,4-tetrahydroisoquinolines. quimicaorganica.orgpharmaguideline.com These saturated heterocyclic products must be subsequently oxidized to generate the aromatic isoquinoline ring. quimicaorganica.org The reaction conditions are generally milder than those required for the Pomeranz–Fritsch synthesis, and the reaction works well with nucleophilic aromatic rings like indoles or activated phenyl rings. wikipedia.org

The Pictet–Spengler reaction is exceptionally useful in the total synthesis of complex natural products and alkaloids due to its reliability and stereochemical control. researchgate.netnih.gov It has been successfully employed in solid-phase synthesis and in tandem reactions to construct intricate polycyclic architectures, demonstrating its significant utility in assembling complex molecular frameworks. researchgate.netnih.govmdpi.com

Table 2: Comparison of Foundational Isoquinoline Syntheses

| Reaction | Starting Materials | Initial Product | Key Features |

| Pomeranz–Fritsch | Benzaldehyde + Aminoacetal Acetal | Isoquinoline | Harsh acidic conditions; sensitive to electronic effects. quimicaorganica.orgtutorsglobe.com |

| Bischler–Napieralski | β-Phenylethylamide | 3,4-Dihydroisoquinoline | Requires strong dehydrating agents; favored by electron-donating groups. nrochemistry.comwikipedia.org |

| Pictet–Spengler | β-Arylethylamine + Aldehyde/Ketone | 1,2,3,4-Tetrahydroisoquinoline | Milder conditions; requires subsequent oxidation for aromatization. wikipedia.orgwikipedia.org |

Direct Synthetic Routes to this compound

The direct synthesis of this compound requires precise control over the introduction of the fluoro and nitro functional groups. This is typically achieved by functionalizing a pre-formed isoquinoline or a suitable precursor.

A direct and effective method for the synthesis of this compound involves the regioselective nitration of a 4-fluoroisoquinoline (B1268607) precursor. google.com This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired substitution at the C5 position.

The nitration of 4-fluoroisoquinoline can be carried out using a nitrating agent such as potassium nitrate (B79036) in the presence of concentrated sulfuric acid. google.com This process typically yields a mixture of constitutional isomers, primarily this compound and 4-fluoro-8-nitroisoquinoline. google.com The separation of these isomers is a critical step in obtaining the pure C5-nitro product. The directing effects of the fused benzene ring and the existing fluorine atom influence the position of the incoming nitro group. While isoquinoline itself typically undergoes nitration at the 5- and 8-positions, the presence of the fluorine at C4 modulates the regiochemical outcome. tutorsglobe.com

Table 3: Synthesis of this compound via Nitration

| Reactant | Reagents | Products | Reaction Type |

| 4-Fluoroisoquinoline | KNO₃, H₂SO₄ | This compound & 4-Fluoro-8-nitroisoquinoline google.com | Electrophilic Aromatic Substitution |

Constructing this compound often involves a multi-step sequence where the functional groups are introduced onto the isoquinoline core.

Introduction of the Fluoro Group: The fluorine atom at the C4 position is not readily installed via direct fluorination. A common strategy involves a sequence starting from isoquinoline itself. The process can begin with bromination, followed by amination to produce 4-aminoisoquinoline. The amino group can then be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent treatment with fluoroboric acid (a Balz–Schiemann type reaction) decomposes the diazonium salt to install the fluorine atom, yielding 4-fluoroisoquinoline. quickcompany.in

Introduction of the Nitro Group: Once 4-fluoroisoquinoline is synthesized, the nitro group is introduced at the C5 position through the electrophilic nitration reaction described previously (Section 2.2.1). google.com This sequential approach, while longer, allows for unambiguous placement of the fluoro and nitro groups, leveraging well-established and reliable chemical transformations.

Chromatographic and Non-Chromatographic Separation Techniques for Positional Isomers

The synthesis of substituted isoquinolines, including fluorinated and nitrated derivatives, often results in the formation of positional isomers—compounds with the same molecular formula but different arrangements of substituents on the isoquinoline core. These isomers can exhibit very similar physical and chemical properties, making their separation a significant challenge. Effective purification is crucial for isolating the desired isomer for subsequent applications. Both chromatographic and non-chromatographic techniques are employed to achieve this separation.

Chromatographic methods are powerful tools for resolving isomeric mixtures. The choice of technique and operating parameters is critical for achieving baseline separation. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for isomer separation. nih.gov Both normal-phase and reversed-phase HPLC can be effective. For positional isomers of aromatic compounds, columns with specific selectivity, such as Phenyl Hydride phases, are often well-suited. mtc-usa.com The separation mechanism relies on subtle differences in polarity and interaction with the stationary phase. chromforum.org In some cases, specialized columns, like those with pentafluorophenyl (PFP) stationary phases, can provide the unique selectivity needed to resolve closely related positional isomers. chromforum.org

Gas Chromatography (GC): For volatile and thermally stable isomers, GC is a viable option, often providing high resolution. nih.govchromforum.org

Supercritical Fluid Chromatography (SFC): SFC is recognized as a powerful technique for separating isomeric compounds, including regioisomers and stereoisomers. nih.govnih.gov It combines the properties of both gas and liquid chromatography and can offer unique selectivity. nih.gov

Thin-Layer Chromatography (TLC): TLC can be used for the analysis of aromatic amine isomers, which are structurally related to nitroisoquinolines, and can help in developing optimal solvent systems for column chromatography. researchgate.net

Non-chromatographic separation techniques are typically employed when there are significant differences in the physical properties of the isomers, such as solubility. These methods can be cost-effective and suitable for large-scale separations.

Precipitation/Crystallization: This method exploits differences in the solubility of isomers in a particular solvent system. A notable application is the purification of 4-fluoroisoquinoline-5-sulfonyl halide, a related compound, where the desired product is separated from its positional isomer by forming an acid-added salt. google.com The addition of an acid, such as sulfuric acid, can selectively precipitate the salt of the target isomer, allowing it to be isolated by filtration. google.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

Solid-Phase Extraction (SPE): SPE can be used to fractionate mixtures by passing them through a solid adsorbent that selectively retains one isomer over others.

Advanced Catalytic Strategies for Isoquinoline Functionalization

The construction of the isoquinoline skeleton is a central goal in synthetic organic chemistry. Modern methodologies have shifted towards advanced catalytic strategies that offer high efficiency, atom economy, and regioselectivity. Transition-metal-catalyzed C-H bond functionalization has emerged as a particularly powerful approach, allowing for the direct formation of C-C and C-N bonds on an aromatic core, thereby streamlining the synthesis of complex isoquinoline derivatives. mdpi.com

Transition-Metal-Catalyzed Approaches

Catalysis by transition metals such as palladium, rhodium, ruthenium, copper, and cobalt provides a versatile platform for synthesizing and functionalizing the isoquinoline ring system. mdpi.com These metals can facilitate a wide range of transformations, including C-H activation, annulation, cyclization, and cross-coupling reactions, often under mild conditions and with broad functional group tolerance.

Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the synthesis of isoquinolines and related heterocycles. These methods often proceed through C-H activation and subsequent annulation, providing convergent and regioselective access to the isoquinoline core. nih.gov

One prominent strategy involves the palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters, which produces 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. mdpi.com Another efficient approach is the synthesis of dihydro-isoquinolines via a palladium-catalyzed sequential C(sp²)–H and C(sp³)–H bond activation of benzamides reacting with tertiary alcohols. nih.gov Furthermore, a one-pot, two-step palladium(II)-catalyzed tandem C–H allylation followed by intermolecular amination and aromatization of benzylamines with allyl acetate (B1210297) yields 3-methylisoquinolines. acs.org A classic and effective method involves the palladium-catalyzed Sonogashira coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal acetylene (B1199291), followed by a copper-catalyzed cyclization to furnish the isoquinoline product in excellent yield. organic-chemistry.org

Table 1: Selected Palladium-Catalyzed Methodologies for Isoquinoline Synthesis

| Starting Materials | Catalyst/Reagents | Key Transformation | Product Type | Ref. |

| N-methoxy benzamides + 2,3-Allenoic acid esters | Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃ | C-H Activation / Annulation | 3,4-Substituted hydroisoquinolones | mdpi.com |

| Benzamides + Tertiary alcohols | Pd(OAc)₂, TBHP, K₂CO₃ | Sequential C(sp²)–H and C(sp³)–H Activation / Annulation | Dihydro-isoquinolines | nih.gov |

| Benzylamines + Allyl acetate | Pd(OAc)₂, Ag₂CO₃, Cu(OAc)₂ | Tandem C–H Allylation / Oxidative Cyclization | 3-Methylisoquinolines | acs.org |

| tert-butylimine of o-iodobenzaldehyde + Terminal acetylenes | Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling / Cyclization | Substituted isoquinolines | organic-chemistry.org |

| Aryl ketones + Aryl halides (with protected ortho-aldehyde) + NH₄Cl | Pd₂(dba)₃, Xantphos, NaOtBu | α-Arylation / Cyclization | Substituted isoquinolines | nih.gov |

Rhodium catalysts, particularly those in the +3 oxidation state, are highly effective for C-H activation and have been instrumental in developing novel routes to isoquinolines. acs.org These reactions often exhibit excellent site-selectivity and functional group tolerance under relatively mild conditions.

A prominent rhodium(III)-catalyzed method involves the C–H/N–H bond functionalization between aryl amidines and α-MsO/TsO/Cl ketones to produce 1-aminoisoquinolines. acs.orgacs.org This redox-neutral annulation serves as a practical approach for the site-selective synthesis of these valuable heterocycles. acs.org Another powerful strategy is the rhodium-catalyzed oxidative coupling of aryl aldimines with internal alkynes, which affords 3,4-disubstituted isoquinolines in good yields and with high regioselectivity. nih.gov More recently, vinyl selenone has been introduced as an effective acetylene surrogate in a rhodium-catalyzed annulative coupling to provide 3,4-unsubstituted isoquinolines under mild conditions, with the added benefit that the selenium byproduct can be recovered and recycled. organic-chemistry.org

Table 2: Selected Rhodium-Catalyzed Methodologies for Isoquinoline Synthesis

| Starting Materials | Catalyst/Reagents | Key Transformation | Product Type | Ref. |

| Aryl amidines + α-MsO/TsO/Cl ketones | [CpRhCl₂]₂, AgSbF₆, NaOAc | C–H/N–H Bond Functionalization / Annulation | 1-Aminoisoquinolines | acs.orgacs.org |

| Aryl aldimines + Internal alkynes | [Rh(cod)Cl]₂, AgSbF₆, Cu(OAc)₂·H₂O | Oxidative Cross-Coupling / Cyclization | 3,4-Disubstituted isoquinolines | nih.gov |

| Benzimidates + Allyl carbonates | [CpRhCl₂]₂, AgSbF₆, PivOH | Cascade C–H Activation / Cyclization (with H₂ evolution) | Substituted isoquinolines | rsc.org |

| N-pivaloyloxybenzamides + Vinyl selenone | Cp*Rh(MeCN)₃₂, NaOAc | C-H Activation / Annulation using an acetylene surrogate | 3,4-Unsubstituted isoquinolines | organic-chemistry.org |

Ruthenium-based catalysts have gained significant traction for C-H functionalization due to their lower cost compared to rhodium and palladium, as well as their unique reactivity. mdpi.com Ruthenium(II) complexes, in particular, have proven to be robust and versatile catalysts for the synthesis of isoquinolones and other related heterocycles through directed C-H activation. mdpi.comgoettingen-research-online.de

A successful strategy involves the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with both symmetrical and unsymmetrical alkynes. nih.govacs.org This reaction utilizes the 8-aminoquinolinyl moiety as an effective bidentate directing group and proceeds in the presence of a copper(II) acetate oxidant. nih.govacs.org Significant progress has also been made in developing environmentally benign protocols; for instance, ruthenium-catalyzed isoquinolone syntheses have been achieved with broad scope using water as the reaction medium. goettingen-research-online.de The versatility of ruthenium catalysis is further demonstrated by its application in a range of C-H functionalizations, including arylations and alkenylations, which are foundational steps for building complex molecular architectures. mdpi.com

Table 3: Selected Ruthenium-Catalyzed Methodologies for Isoquinoline Synthesis

| Starting Materials | Catalyst/Reagents | Key Transformation | Product Type | Ref. |

| N-quinolin-8-yl-benzamides + Alkynes | [RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂O, AgSbF₆ | Oxidative Annulation via Bidentate Directing Group | Isoquinolones | nih.govacs.org |

| N-methoxybenzamides / Hydroxamic acids + Alkynes | [RuCl₂(p-cymene)]₂, K₂CO₃, KOPiv | C-H/N-O Bond Functionalization in Water | Isoquinolones | goettingen-research-online.de |

| Arylacetophenones + Alkynes | [{Ru(p-cymene)Cl₂}₂], Cu(OAc)₂ | Cascade C-H Alkenylation / Annulation | Indanones/Indenes | researchgate.net |

| Primary amines + Alkynes | [RuCl₂(p-cymene)]₂, KPF₆, Cu(OAc)₂ | Oxidative Coupling | Isoquinoline derivatives | mdpi.com |

While palladium, rhodium, and ruthenium have dominated the field of C-H activation, more earth-abundant and cost-effective metals like copper and cobalt are emerging as powerful alternatives for isoquinoline synthesis. organic-chemistry.org These catalysts can mediate unique transformations and often operate under different reaction mechanisms.

Copper-catalyzed methods provide efficient pathways to isoquinolines. One green chemistry approach is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This protocol proceeds without organic solvents or additives and can selectively produce either isoquinolines or isoquinoline N-oxides by controlling the protecting group on the oxime. nih.gov Copper is also used in tandem with palladium, where it catalyzes the final cyclization step after an initial palladium-catalyzed coupling. organic-chemistry.org

Cobalt catalysis has also proven effective for isoquinoline synthesis. A notable example is the cobalt-catalyzed oxidative annulation of benzylamides with alkynes, which proceeds via C-H/N-H bond activation. researchgate.net This protocol utilizes picolinamide (B142947) as a traceless directing group and oxygen as the terminal oxidant, demonstrating good functional group tolerance and excellent regioselectivity with both terminal and internal alkynes. researchgate.net

Table 4: Selected Copper- and Cobalt-Catalyzed Methodologies for Isoquinoline Synthesis

| Metal | Starting Materials | Catalyst/Reagents | Key Transformation | Product Type | Ref. |

| Copper | (E)-2-alkynylaryl oxime derivatives | CuI | Intramolecular Cyclization in Water | Isoquinolines / Isoquinoline N-oxides | nih.gov |

| Copper | 2-Haloaryloxime acetates + β-dicarbonyls | CuI, K₂CO₃ | Cascade Annulation | Substituted isoquinolines | organic-chemistry.org |

| Copper | 2-Bromoaryl ketones + Terminal alkynes + CH₃CN | CuI, K₂CO₃ | Three-Component [3+2+1] Cyclization | Densely functionalized isoquinolines | organic-chemistry.org |

| Cobalt | Benzylamides (with picolinamide DG) + Alkynes | Co(OAc)₂·4H₂O, KPF₆, O₂ (oxidant) | Oxidative Annulation via C-H/N-H Activation (Traceless Directing Group) | Isoquinolines | researchgate.net |

| Cobalt | Benzylamides (with 2-hydrazinylpyridine DG) + Alkynes | Co(OAc)₂, AgOAc, PivOH | C-H Coupling / Cyclization | Isoquinolines | organic-chemistry.org |

Iridium-Catalyzed Reactions for Heterocyclic Scaffolds

Iridium-catalyzed reactions have become a cornerstone for the synthesis of organoboron compounds through the borylation of aromatic C-H bonds. nih.gov This method is highly efficient and tolerates a wide array of functional groups, making it applicable to both carbocyclic and heterocyclic substrates. nih.gov While the regioselectivity in carbocyclic systems is often governed by steric factors, electronic effects play a more significant role in heterocyclic systems, which can present challenges in predicting reaction outcomes. nih.gov

The versatility of the Carbon-Boron (C-B) bond makes iridium-catalyzed C-H borylation a primary strategy for the functionalization of heteroarenes. nih.gov For instance, iridium catalysts have been developed for the regioselective C-H borylation of various aromatic, heteroaromatic, and aliphatic compounds, demonstrating excellent reactivity and high yields. researchgate.net Mechanistic studies suggest that the active catalytic intermediate in these transformations is often an Ir(bis)boryl complex. researchgate.net Furthermore, iridium catalysis is not limited to borylation; it has been effectively used in asymmetric allylic substitution reactions and the enantioselective hydrogenation of substituted isoquinolines, showcasing its broad utility in creating complex, chiral heterocyclic structures. acs.orgnih.gov The development of metallacyclic iridium species, formed from a phosphoramidite (B1245037) ligand and an iridium precursor in the presence of a base, has led to catalysts with an exceptionally broad scope for various nucleophiles. nih.gov

| Catalyst System | Reaction Type | Substrate Class | Key Features |

| Iridium complexes | C-H Borylation | Heteroarenes | High efficiency, broad substituent tolerance, regioselectivity influenced by electronic effects. nih.gov |

| [Ir(OMe)(COD)]₂ with 3-thiophenylpyridine ligand | Ortho-C-H Borylation | Tertiary benzamides | Forms a cyclometalated complex, enabling ortho-selectivity. researchgate.net |

| Iridium precursor with phosphoramidite ligand | Asymmetric Allylic Substitution | Various nucleophiles | Forms an active metallacyclic species, providing high enantioselectivity. nih.gov |

| Iridium complexes | Enantioselective Hydrogenation | 3,4-disubstituted isoquinolines | Produces chiral tetrahydroisoquinolines. nih.gov |

Photoredox Catalysis in Isoquinoline Synthesis

Photoredox catalysis, particularly using visible light, has emerged as a powerful and sustainable strategy for organic synthesis, allowing for the formation of new chemical bonds under mild conditions. nih.gov This approach has been successfully applied to the synthesis and functionalization of isoquinoline derivatives. researchgate.net

Visible-light-induced radical cascade reactions provide an efficient pathway to construct complex functionalized isoquinolines from simple precursors. rsc.orgrsc.org These reactions often proceed under mild, metal-free conditions, aligning with the principles of green chemistry. For example, a visible-light-driven cascade radical cyclization of N-methacryloyl-2-phenylbenzimidazole with α-carbonyl alkyl bromides has been developed to synthesize α-carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones in high yields. nih.gov Similarly, a metal-free, visible-light-induced decarboxylative radical addition/cyclization has been achieved in water, producing acylated benzimidazo/indolo[2,1-a]isoquinolines. nih.gov

Other innovative approaches include the use of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption, leading to the C-H hydroxyalkylation of quinolines and isoquinolines without the need for external oxidants. nih.gov Photoredox catalysis also enables dearomative cycloaddition reactions; a dual system using photoredox and chiral Brønsted acid catalysis facilitates the asymmetric [3 + 2] cycloaddition of isoquinolines with enones to produce complex benzotropane derivatives. nih.gov Furthermore, porphyrin-based covalent organic frameworks have been employed as recyclable photocatalysts for the oxidative [3+2] cycloaddition between tetrahydroisoquinolines and N-substituted maleimides under aerobic conditions. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Radical Insertion/Cyclization Cascade | Isocyanides, Ethers | Visible light, Photoredox catalyst | Phenanthridines and Isoquinolines rsc.org |

| Radical Addition Cascade Cyclization | Aryl isocyanides, Tricarbonyls | Visible light, Ru-photocatalyst, Oxidant | Substituted Phenanthridines and Isoquinolines rsc.org |

| Decarboxylative Radical Cascade | 2-arylbenzoimidazoles, α-oxocarboxylic acids | Visible light, PIDA, Water | Acylated benzimidazo/indolo[2,1-a]isoquinolines nih.gov |

| C-H Hydroxyalkylation | Quinolines/Isoquinolines, 4-acyl-1,4-dihydropyridines | Visible light (blue LEDs) | Hydroxyalkylated heteroarenes nih.gov |

| Asymmetric Dearomative [3+2] Cycloaddition | Isoquinolines, Enones | Dual catalysis: Photoredox (DPZ) and Chiral Brønsted acid | Enantioenriched benzotropane derivatives nih.gov |

Understanding the reaction mechanisms in photocatalytic isoquinoline synthesis is crucial for optimizing conditions and expanding substrate scope. Mechanistic investigations often involve a combination of experimental probes and computational studies. For instance, in the photocatalytic hydroxyfluoroalkylation of isoquinolines using N-trifluoroethoxyphthalimide, radical quenching experiments confirmed the involvement of a free-radical pathway. acs.org Fluorescence quenching studies indicated that the isoquinoline substrate was responsible for quenching the excited state of the iridium photocatalyst, and DFT calculations supported an intramolecular 1,2-hydrogen atom transfer (HAT) reactivity of the initially formed O-centered radical to a more stable C-centered radical. acs.org

In a visible-light-mediated C-H hydroxyalkylation, mechanistic studies provided evidence for a radical-mediated spin-center shift as the key step of the process. nih.gov For the synthesis of pyrrolo[2,1-a]isoquinolines, experiments revealed that the formation of an ion-pair intermediate, generated from a dihydroisoquinoline ester and an acid, was crucial for the cascade process to occur. rsc.org Similarly, time-resolved optical spectroscopy has been used to probe the mechanism of C-H/C-H coupling reactions, revealing an unexpected "self-quenching" process that generates an N-radical cation from isoquinoline moieties, which is crucial for the subsequent hydrogen atom abstraction step. nih.gov These detailed mechanistic insights are vital for the rational design of new and more efficient photocatalytic systems for isoquinoline synthesis. rsc.orgnih.gov

Electrochemical Synthesis of Isoquinoline Derivatives

Electrochemical synthesis offers a green and sustainable alternative to traditional methods, using electrical energy to drive chemical reactions, which allows for precise control over redox processes and often reduces the need for hazardous chemical reagents. rsc.orgresearchgate.net This methodology has been applied to the synthesis of various N/S-heterocyclic compounds, including isoquinoline derivatives. researchgate.net Electrochemical methods can proceed through direct anodic oxidation, indirect oxidation, cathodic reduction, or paired electrolysis to generate reactive intermediates for bond formation. researchgate.net

The use of electrogenerated bases (EGBs) is an emerging strategy in modern synthesis, providing a cleaner alternative to stoichiometric bases. researchgate.net While challenges such as substrate tolerance and electrode compatibility exist, advancements in flow electrochemistry are improving the control, safety, and scalability of these processes. researchgate.net These techniques represent a sustainable approach for constructing isoquinoline frameworks, aligning with the principles of green chemistry by minimizing waste and avoiding harsh reagents. rsc.orgresearchgate.net

C-H Functionalization as a Strategic Tool for Isoquinoline Core Modification

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying the isoquinoline core, avoiding the need for pre-functionalized starting materials. ijpsjournal.commdpi.com This approach allows for the late-stage diversification of complex molecules, which is highly valuable in drug discovery. rsc.org Transition-metal catalysis, particularly with rhodium, palladium, and cobalt, is a powerful tool for achieving C-H activation and subsequent annulation to build substituted isoquinolines and fused frameworks. ijpsjournal.comnih.gov

For example, Rh(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with internal acetylenes provides a regioselective route to new isoquinolone derivatives. nih.gov This redox-neutral process proceeds through a seven-membered rhodacycle intermediate. nih.gov Similarly, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed for the synthesis of 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com Furthermore, methods for the regioselective C-H functionalization of quinolines, isoquinolines, and pyridine (B92270) N-oxides have been developed using N-alkenoxyheteroarenium salts, which proceed under mild, room-temperature conditions. thieme-connect.de These advanced C-H functionalization strategies offer efficient and versatile pathways for modifying the isoquinoline scaffold. ijpsjournal.comthieme-connect.de

| Catalyst | Reaction Type | Reactants | Product |

| Rh(III) | [4+2] Annulation | N-(pivaloyloxy) aryl amides, Internal acetylenes | Isoquinolone derivatives nih.gov |

| Palladium | C-H Activation/Annulation | N-methoxy benzamides, 2,3-allenoic acid esters | 3,4-substituted hydroisoquinolones mdpi.com |

| None (Reagent-based) | C-H Functionalization | Isoquinoline N-oxides, N-alkenoxyheteroarenium salts | C-H functionalized isoquinolines thieme-connect.de |

| Various Transition Metals (Rh, Pd, Co) | C-H Activation/Annulation | (Hetero)arenes, Alkynes/Allenes | Substituted isoquinolines and fused frameworks ijpsjournal.com |

Sustainable and Green Chemistry Principles in Functionalized Isoquinoline Synthesis

The synthesis of isoquinoline derivatives is increasingly guided by the principles of green and sustainable chemistry. rsc.orgrsc.org Traditional methods like the Bischler–Napieralski and Pictet–Spengler reactions often require harsh conditions, toxic reagents, and hazardous solvents, leading to environmental concerns and poor atom economy. rsc.orgniscpr.res.in In response, modern synthetic design focuses on developing environmentally benign methodologies. rsc.org

Key innovations in the green synthesis of isoquinolines include:

Benign Solvents: Utilizing water or biodegradable solvents like PEG-400 to replace toxic and volatile organic solvents. nih.govniscpr.res.in

Recyclable Catalytic Systems: Employing homogeneous catalysts, such as Ru(II) in PEG-400, that can be recovered and reused, or heterogeneous photocatalysts like covalent organic frameworks (COFs). researchgate.netniscpr.res.in

Atom-Economical Reactions: Designing reactions, such as C-H activation/annulation, that maximize the incorporation of atoms from the starting materials into the final product. rsc.orgmdpi.com

Energy-Efficient Processes: Using alternative energy sources like microwave irradiation, ultrasound, or visible light to drive reactions, often leading to faster rates, higher yields, and milder conditions compared to conventional heating. nih.govrsc.org

Metal-Free Catalysis: Developing protocols that avoid transition metals altogether, instead using organic molecules, iodine, or photoredox systems to achieve high efficiency and selectivity while minimizing environmental impact. nih.govrsc.org

These sustainable approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient, safer, and economically viable processes for producing valuable isoquinoline frameworks. rsc.orgrsc.org

Implementation of Reusable Catalytic Systems and Biodegradable Solvents

A significant advancement in the green synthesis of isoquinolines involves the use of reusable catalytic systems, which minimizes waste and reduces costs. Heterogeneous catalysts, particularly those based on nanoparticles, are advantageous as they can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. nih.gov For instance, nanocrystalline 5% Fe/ZnO has been utilized for preparing quinolines, a related class of heterocycles, from o-phenylenediamines and phenacyl bromides. nih.gov Similarly, nano-BF₃∙SiO₂, a reusable solid acid catalyst, has proven effective in the synthesis of quinoxaline (B1680401) derivatives under solvent-free conditions. nih.gov The application of such catalysts to isoquinoline synthesis offers a promising eco-friendly alternative. nih.gov

Magnetic nanoparticles, such as silica-modified Fe₃O₄ functionalized with acidic groups (e.g., Fe₃O₄@SiO₂@5-SA), provide a practical approach for catalyst recovery through the simple application of an external magnet. nih.govjsynthchem.com These catalysts have demonstrated high efficiency and reusability for up to five cycles with minimal deactivation. nih.govjsynthchem.com Furthermore, recyclable homogeneous catalysts, like the solid polymer electrolyte Nafion® NR50, have been used for the transition-metal-free synthesis of isoquinolines, offering advantages over conventional methods that often require toxic chemicals and high temperatures. nih.gov

The choice of solvent is another critical aspect of green chemistry. The development of synthetic routes in biodegradable solvents or under solvent-free conditions further enhances the environmental profile of isoquinoline synthesis. researchgate.net These approaches not only reduce pollution but also simplify product purification processes. researchgate.net

Table 1: Examples of Reusable Catalytic Systems in Heterocyclic Synthesis

| Catalyst | Application | Key Advantages | Reusability |

| Nano-Fe/ZnO | Synthesis of Quinolines | Mild reaction conditions (room temp.), high yield. | Recoverable and reusable. nih.gov |

| Fe₃O₄@SiO₂@5-SA | Synthesis of Quinoxalines | Magnetically separable, high efficiency in ethanol. | Reusable for up to 5 runs. nih.gov |

| Nano-BF₃∙SiO₂ | Synthesis of Quinoxalines | Solvent-free, non-corrosive, eco-friendly. | Reusable with gradual decline in activity. nih.gov |

| Nafion® NR50 | Synthesis of Isoquinolines | Transition-metal-free, avoids toxic chemicals. | Recyclable acid catalyst. nih.gov |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique facilitates rapid and uniform heating of the reaction mixture, which can enhance reaction rates and, in some cases, improve product purity and selectivity. nih.govyoutube.com

The application of microwave irradiation has been particularly effective in the synthesis of nitrogen-containing heterocycles, including isoquinoline and quinoline (B57606) derivatives. researchgate.netnih.gov For example, the preparation of spiroisoquinoline derivatives, which required 5 hours under conventional reflux conditions, was completed in just 15 minutes using microwave heating, with a notable increase in product yield. nih.gov This dramatic reduction in reaction time is a common feature of microwave-assisted synthesis, making it an attractive method for high-throughput screening and rapid library generation in drug discovery. youtube.comresearchgate.net

Moreover, microwave synthesis often allows for reactions to be conducted under solvent-free conditions, further contributing to its standing as a green chemistry technique. researchgate.netyoutube.com The efficiency of microwave heating can transform lengthy, multi-hour reflux reactions into procedures that are completed within minutes, significantly improving laboratory workflow and energy consumption. youtube.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Spiroisoquinoline Derivatives

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 5 hours | 65-75% | nih.gov |

| Microwave Irradiation | 15 minutes | 85-95% | nih.gov |

Atom-Economic Transformations in the Context of this compound

The principle of atom economy, a cornerstone of green chemistry, focuses on designing synthetic transformations that maximize the incorporation of all atoms from the starting materials into the final product. nih.govnih.gov Reactions with high atom economy minimize the generation of byproducts, leading to less waste and more efficient processes. nih.gov

In the synthesis of isoquinolines, prioritizing atom-economic reactions is crucial for developing sustainable manufacturing routes. Transformations such as additions, cycloadditions, and rearrangements are inherently more atom-economical than classical reactions like substitutions and eliminations, which generate stoichiometric byproducts that must be separated and disposed of. nih.gov For example, a [2+4] cycloaddition mechanism has been proposed for a highly efficient, one-pot synthesis of quinoline derivatives from nitroaromatic compounds, representing an atom-economical pathway. rsc.org

Applying this concept to the synthesis of this compound would involve selecting cyclization and functionalization strategies that avoid the use of stoichiometric reagents and protecting groups. nih.gov Methodologies that proceed via C-H activation or cascade reactions are often highly atom-economical, as they build molecular complexity without generating significant waste. nih.gov The ideal synthesis would involve combining starting materials in a way that every atom contributes to the final molecular structure, with water or other benign molecules as the only byproducts. nih.gov

Table 3: Atom Economy of Common Reaction Types

| Reaction Type | Atom Economy | Description |

| Addition/Cycloaddition | High (Often 100%) | All atoms of the reactants are incorporated into the product. nih.gov |

| Rearrangement | High (Often 100%) | Atoms within a molecule are rearranged to form an isomer. nih.gov |

| Substitution | Low | A portion of one reactant is replaced by another, generating a byproduct. nih.gov |

| Elimination | Low | Atoms are removed from a molecule to form a double bond, generating byproducts. nih.gov |

Continuous Flow Chemistry for Scalable Isoquinoline Production

For the large-scale and industrial production of isoquinoline derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. mdpi.com This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, safety, and yield. acs.org

Continuous flow systems are inherently more scalable than batch systems. Scaling up production involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning large, complex batch reactors. acs.orgresearchgate.net This flexibility is crucial in pharmaceutical manufacturing, where the demand for a compound can change rapidly. acs.org The application of flow chemistry has been demonstrated for the production of various quinoline and isoquinoline scaffolds on scales ranging from milligrams to kilograms, highlighting its potential for the efficient and scalable synthesis of this compound. researchgate.netbohrium.com

Reactivity Profiles and Mechanistic Investigations of 4 Fluoro 5 Nitroisoquinoline

Transformations Involving the Nitro Functionality

The nitro group at the C-5 position of the isoquinoline (B145761) core is a key functional handle, enabling a variety of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the entire aromatic system.

The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis, providing access to versatile intermediates for the construction of more complex molecules. jsynthchem.com A variety of methods have been developed for this purpose, with chemoselectivity being a critical consideration, especially in the presence of other reducible functional groups. scispace.comorganic-chemistry.orgwikipedia.org

In the context of 4-fluoro-5-nitroisoquinoline, a direct and established method for its conversion to 4-fluoro-5-aminoisoquinoline involves the use of stannous chloride dihydrate in the presence of concentrated hydrochloric acid. google.com This classical approach is effective for the reduction of nitroarenes. wikipedia.org Beyond this specific example, a range of modern reagents are available for the selective reduction of nitro groups while preserving other sensitive functionalities, such as halogens. scispace.com Catalytic hydrogenation, for instance, using catalysts like palladium-on-carbon or Raney nickel, is a widely used industrial method, though it can sometimes affect other reducible groups. wikipedia.orggoogle.com Alternative metal-based systems have also been shown to achieve high selectivity. scispace.com

Below is a table summarizing various reagents used for the reduction of aromatic nitro compounds.

| Reagent/System | Typical Conditions | Notes |

| SnCl₂·2H₂O / HCl | Acidic medium | Effective for converting this compound to 4-fluoro-5-aminoisoquinoline. google.com |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas, various solvents | Widely applicable and economical, but may have limited utility with other reducible groups. scispace.comwikipedia.org |

| Iron (Fe) metal | Refluxing acetic acid | A classic and cost-effective method for large-scale reductions. wikipedia.org |

| Co₂(CO)₈ / H₂O | Dimethoxyethane (DME) | Reduces nitro groups selectively in the presence of halides and carbonyls. scispace.com |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temperature | A newer system for the reduction of nitroaromatics to amines. jsynthchem.com |

While the primary subject is this compound, understanding the reactivity of the parent 5-nitroisoquinoline (B18046) system provides crucial insights. Oxidative nucleophilic substitution of hydrogen (SNH) is a powerful C-H functionalization strategy for π-deficient azines and nitroarenes, which avoids the need for pre-installing a leaving group. nih.govsemanticscholar.org Research on 5-nitroisoquinoline has demonstrated its utility in direct amidation and carbamoylamination reactions. mdpi.comnih.govfao.org

The regioselectivity of SNH reactions on 5-nitroisoquinoline is highly dependent on the reaction conditions, particularly the presence or absence of water. nih.gov When 5-nitroisoquinoline reacts with N-anions of aromatic amides in anhydrous dimethyl sulfoxide (B87167) (DMSO), a mixture of products is typically formed: substitution occurs at the C-8 position (para to the nitro group) to yield 8-aroylamino-5-nitroisoquinolines, and at the C-6 position (ortho to the nitro group) to give 6-aroylamino-5-nitrosoisoquinolines. nih.govresearchgate.net

Crucially, the presence of small amounts of water in the reaction medium completely alters this outcome, leading exclusively to the formation of the C-8 substituted nitro derivatives. nih.gov A similar regiochemical control is observed in SNH dialkylcarbamoylamination reactions with 1,1-dialkylurea anions. In the presence of water, these reactions proceed via an oxidative nucleophilic substitution mechanism to yield exclusively the C-8 substituted products. mdpi.comresearchgate.net In contrast, under anhydrous conditions, reactions with urea (B33335) and monosubstituted ureas result solely in the formation of 5-nitrosoisoquinoline-6-amine. mdpi.comnih.govresearchgate.net

The table below details the regiochemical outcomes under different conditions.

| Nucleophile | Solvent Condition | Position of Substitution | Product Type |

| Aromatic Amide Anions | Anhydrous DMSO | C-8 and C-6 | Mixture of nitro and nitroso derivatives. nih.gov |

| Aromatic Amide Anions | DMSO with trace H₂O | C-8 only | Exclusively nitro derivatives. nih.gov |

| 1,1-Dialkylurea Anions | Anhydrous DMSO | C-6 | Nitroso derivatives. mdpi.com |

| 1,1-Dialkylurea Anions | DMSO with trace H₂O | C-8 only | Exclusively nitro derivatives. mdpi.comresearchgate.net |

The formation of nitroso derivatives is a unique feature of the SNH reaction of 5-nitroisoquinoline under anhydrous conditions. nih.govmdpi.com The proposed mechanism for this transformation involves the initial nucleophilic attack at the C-6 position (ortho to the nitro group) to form a σH adduct. semanticscholar.org This intermediate then undergoes aromatization not through oxidation, but via a proton transfer and the elimination of a water molecule, resulting in the formation of the nitroso compound. semanticscholar.org This pathway competes with the oxidative aromatization of the C-8 adduct (para to the nitro group), which leads to the corresponding nitro derivative. semanticscholar.org

The structures of these novel nitrosoisoquinoline derivatives, such as 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide, have been unambiguously confirmed through single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net This characterization provides definitive proof of the ortho-substitution and the concomitant reduction of the nitro group to a nitroso group.

Oxidative Nucleophilic Substitution of Hydrogen (SNH) Reactions on 5-Nitroisoquinoline

Reactivity of the Fluoro Substituent

The fluorine atom at the C-4 position is significantly influenced by the electronic effects of the rest of the isoquinoline ring system, particularly the C-5 nitro group.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strongly electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the fluoro group at C-4 is ortho to the powerful electron-withdrawing nitro group at C-5. This arrangement strongly activates the C-4 position for attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. nih.gov The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate. wikipedia.org The subsequent, rapid step is the elimination of the leaving group—in this case, the fluoride (B91410) ion—to restore aromaticity. masterorganicchemistry.com Notably, even though the C-F bond is very strong, fluorine can be an excellent leaving group in SNAr reactions because the bond-breaking event occurs after the rate-limiting step. masterorganicchemistry.com

A wide range of nucleophiles are expected to displace the fluorine atom in this compound. Based on analogous reactions with other activated aryl fluorides, nucleophiles such as amines, alkoxides, and thiolates would readily participate in this transformation. beilstein-journals.org For instance, reactions with primary or secondary amines would yield the corresponding 4-amino-5-nitroisoquinoline derivatives.

The following table illustrates potential SNAr reactions on the this compound core.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-5-nitroisoquinoline |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-5-nitroisoquinoline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Nitro-4-(phenylthio)isoquinoline |

| Hydroxide (B78521) | Potassium hydroxide (KOH) | 5-Nitroisoquinolin-4-ol |

Fluorine-Amine Exchange Reactions and Their Synthetic Utility

The carbon-fluorine bond in aryl fluorides is typically strong, but its reactivity can be enhanced by the presence of strong electron-withdrawing groups, such as the nitro group at the C5 position of the isoquinoline ring. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where the fluoride acts as a leaving group. The exchange of the fluorine atom with various amines is a synthetically valuable transformation for introducing nitrogen-containing functional groups.

Recent advancements have demonstrated that silylboronate-mediated methodologies can achieve the defluorinative cross-coupling of organic fluorides with secondary amines under transition-metal-free conditions. nih.gov The cooperation between a silylboronate, such as Et3SiBpin, and a base like potassium tert-butoxide enables the room-temperature cross-coupling of C–F and N–H bonds. nih.gov This approach effectively bypasses the high activation barriers often associated with thermal SNAr reactions. nih.gov The utility of this transformation is highlighted by its selectivity, where the C–F bond is activated without affecting other potentially reactive sites. nih.gov The product of such a reaction, 4-amino-5-nitroisoquinoline and its derivatives, are important intermediates for further functionalization. The availability of 4-fluoroisoquinolin-5-amine (B2665354) as a commercial product underscores the feasibility and importance of this transformation. fluorochem.co.uk

| Reagents | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|

| Et3SiBpin, KOtBu, Secondary Amine | Diglyme | Room Temperature | Transition-metal-free C-N coupling | nih.gov |

Derivatization and Subsequent Functional Group Interconversions of this compound

The functional groups of this compound serve as handles for a wide array of chemical modifications, enabling the synthesis of diverse and complex molecular architectures.

Synthesis of Sulfonyl Halide Derivatives from this compound Precursors

The synthesis of sulfonyl halide derivatives, particularly 4-fluoroisoquinoline-5-sulfonyl chloride, represents a key transformation that opens pathways to a multitude of sulfonamide compounds. This conversion is typically achieved through a multi-step sequence starting from 4-fluoroisoquinoline (B1268607). The process involves the nitration of 4-fluoroisoquinoline to yield a mixture of regioisomers, including the desired this compound. google.com

The subsequent steps involve the reduction of the nitro group to an amine, forming 4-fluoro-5-aminoisoquinoline. google.com This amino derivative is then subjected to a Sandmeyer-type reaction. Diazotization of the amino group with sodium nitrite (B80452), followed by reaction with sulfur dioxide in the presence of a copper salt, and subsequent treatment with a halogenating agent, furnishes the target 4-fluoroisoquinoline-5-sulfonyl halide. google.com This sequence highlights a common strategy where the nitro group acts as a precursor to the amine, which is then converted into the synthetically versatile sulfonyl halide functional group. google.comgoogle.com The molecular structure of the resulting 4-fluoroisoquinoline-5-sulfonyl chloride has been characterized, revealing steric repulsion between the chlorosulfonyl group and the adjacent fluorine atom. nih.gov

| Step | Reaction | Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Nitration of 4-fluoroisoquinoline | This compound | google.com |

| 2 | Reduction of the nitro group | 4-Fluoro-5-aminoisoquinoline | google.com |

| 3 | Diazotization | Diazonium salt intermediate | google.com |

| 4 | Reaction with SO2/CuCl2 and halogenating agent | 4-Fluoroisoquinoline-5-sulfonyl halide | google.com |

Amidation and Urea Formation Reactions at Activated Positions

The electron-deficient nature of the isoquinoline ring, enhanced by the nitro group, makes it susceptible to oxidative nucleophilic substitution of hydrogen (SNH). This methodology allows for the direct formation of C–N bonds without the need for pre-functionalization. nih.govnih.gov Studies on 5-nitroisoquinoline have shown that it can undergo SNH amidation with amide N-anions, leading to the introduction of amide functionalities. nih.govresearchgate.netresearchgate.net Similarly, reactions with anions of 1,1-dialkylureas can introduce urea moieties, although sometimes in modest yields. nih.gov

These reactions typically proceed by the attack of the nitrogen nucleophile at positions activated by the nitro group. In the case of 5-nitroisoquinoline, amidation often occurs at the C6 position. nih.govnih.gov While these studies were not performed on the 4-fluoro-substituted analog, the underlying principles of activation by the nitro group remain relevant. The presence of the fluorine atom at C4 would further influence the regioselectivity of the nucleophilic attack. Under certain anhydrous conditions, reactions of 5-nitroisoquinoline with urea or monosubstituted ureas can lead to the formation of 5-nitrosoisoquinoline-6-amine, indicating a complex reaction pathway that involves modification of the nitro group itself. nih.govnih.gov

Introduction of Alkyl and Aryl Moieties through Cross-Coupling and Addition Reactions

The introduction of carbon-based substituents onto the this compound core is crucial for expanding its structural diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aryl halides/triflates and organoboron reagents. nih.govmdpi.com These methods are widely used in drug discovery to append alkyl and aryl groups to heterocyclic scaffolds. mdpi.com While the fluorine atom at C4 can be replaced via SNAr, it can also potentially participate in certain cross-coupling reactions, although C-Cl, C-Br, and C-I bonds are more commonly used.

Alternatively, the vicarious nucleophilic substitution of hydrogen (VNS) offers a transition-metal-free approach to introduce substituents onto electron-deficient aromatic rings. researchgate.net This reaction has been applied to nitroquinolines, allowing for the introduction of various groups. For instance, the selective ortho-methylation of nitroheteroaryls has been achieved using this methodology. researchgate.net The strong activation provided by the nitro group in this compound makes the ring system a prime candidate for VNS reactions, enabling the introduction of alkyl and other moieties at positions adjacent to the nitro group.

| Reaction Type | General Reactants | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide, Organoboron Reagent, Pd Catalyst | Versatile for C(sp2)-C(sp2) bond formation | mdpi.com |

| Vicarious Nucleophilic Substitution (VNS) | Nitro-activated Aromatic, Nucleophile with Leaving Group | Transition-metal-free C-H functionalization | researchgate.net |

Elucidation of Complex Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing novel synthetic strategies.

Identification and Characterization of Radical-Mediated Pathways

While many reactions of nitroaromatic compounds proceed through ionic intermediates (e.g., Meisenheimer complexes in SNAr), radical-mediated pathways are also significant. researchgate.net The nitro group is capable of accepting an electron to form a radical anion, which can initiate single-electron transfer (SET) processes.

Evidence for radical mechanisms has been found in various transformations. For example, the silylboronate-mediated defluorinative C–N cross-coupling has been shown to proceed via a radical pathway. nih.gov Control experiments indicating the dimerization of an N-methylanilino radical in the absence of the aryl fluoride substrate support the involvement of radical intermediates. nih.gov Furthermore, the reductive functionalization of nitro compounds, catalyzed by organophosphorus compounds, often involves radical species derived from the nitro group. mit.edu In the context of SNH amidation of 5-nitroisoquinoline, while often depicted as a nucleophilic addition-elimination, the oxidation step required for aromatization can potentially involve radical intermediates or SET mechanisms, especially when certain oxidants are used. nih.govresearchgate.net The study of such pathways is crucial, as they can lead to unexpected products and offer alternative synthetic routes. nih.gov

Exploration of Cascade and Multicomponent Reaction Sequences

While specific examples of cascade and multicomponent reactions explicitly involving this compound are not extensively documented in readily available literature, its inherent reactivity as a potent electrophile in nucleophilic aromatic substitution (SNAr) makes it a prime candidate for such elegant and efficient synthetic strategies.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. Given the high reactivity of the C-4 position in this compound towards nucleophiles, one can envision its incorporation into cascade sequences. For instance, an initial SNAr reaction with a bifunctional nucleophile could be designed to trigger a subsequent intramolecular cyclization, leading to the rapid assembly of complex polycyclic systems.

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot process to form a product that incorporates portions of all the starting materials, represent another avenue for leveraging the reactivity of this compound. Its ability to act as a key electrophilic partner could be exploited in novel MCRs. For example, a reaction could be designed where a nucleophile, an aldehyde, and an isocyanide react with this compound to generate highly functionalized isoquinoline derivatives in a single, atom-economical step.

The general synthetic utility of isoquinolines in transition metal-mediated cascade reactions and organocatalytic processes further suggests the potential for this compound to be a valuable substrate in these areas. nih.gov

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically on the reaction pathways of this compound are not widely published. However, valuable insights can be drawn from the extensive research on nucleophilic aromatic substitution (SNAr) reactions of structurally related compounds, such as fluoro-nitro-aromatics.

The SNAr reaction of this compound with a nucleophile is expected to proceed through a two-step mechanism involving the formation of a Meisenheimer complex as a high-energy intermediate.

Reaction Mechanism:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C-4 carbon of the isoquinoline ring, which is activated by the electron-withdrawing nitro group at the C-5 position. This leads to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The negative charge is delocalized over the aromatic system and the nitro group.

Leaving Group Departure: The fluoride ion, a good leaving group, is subsequently eliminated, restoring the aromaticity of the isoquinoline ring and yielding the substituted product.

The rate of this reaction is influenced by several factors:

Nucleophilicity: Stronger nucleophiles will generally react faster.

Solvent: Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile, thereby increasing its reactivity.

Temperature: As with most chemical reactions, an increase in temperature will lead to a higher reaction rate.

Control of Regioselectivity and Stereoselectivity in this compound Transformations

The control of regioselectivity and stereoselectivity is paramount in harnessing the synthetic potential of this compound.

Regioselectivity:

In the context of nucleophilic aromatic substitution, the regioselectivity is strongly dictated by the electronic effects of the substituents on the isoquinoline ring. The nitro group at the C-5 position is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho and para positions.

In this compound, the fluorine atom is at the C-4 position, which is ortho to the nitro group. This position is highly activated towards nucleophilic attack. Therefore, SNAr reactions on this compound are expected to be highly regioselective, with the nucleophile exclusively displacing the fluorine atom at the C-4 position. This is consistent with observations for similar systems, such as 4-fluoro-5-nitropyridine, which undergoes exclusive SNAr at the fluorine-bearing carbon. This predictable regioselectivity makes this compound a valuable synthon for introducing a wide range of substituents at the C-4 position of the isoquinoline core.

Stereoselectivity:

While the core SNAr reaction at the aromatic ring of this compound does not inherently involve the creation of new stereocenters on the isoquinoline nucleus, stereoselectivity can become a critical consideration in subsequent reactions or when using chiral reagents.

For instance, if this compound is reacted with a chiral nucleophile, the resulting product will be chiral. Furthermore, if the substituent introduced at the C-4 position contains a prochiral center, subsequent transformations could be designed to proceed with high stereoselectivity, leading to the formation of a single enantiomer or diastereomer. The isoquinoline nitrogen can also be quaternized to form isoquinolinium salts, which can then participate in stereoselective cyclization reactions to build complex, three-dimensional heterocyclic frameworks. rsc.org The development of stereoselective reactions involving substituted isoquinolines is an active area of research, with applications in the synthesis of natural products and pharmaceuticals. rsc.org

The table below summarizes the expected reactivity and selectivity of this compound in the discussed reaction types.

| Reaction Type | Expected Reactivity | Controlling Factors |

| Cascade Reactions | Potential substrate for sequences initiated by SNAr. | Nature of the bifunctional nucleophile, reaction conditions. |

| Multicomponent Reactions | Likely to act as a key electrophilic component. | Choice of reactants, catalyst, and reaction conditions. |

| Nucleophilic Aromatic Substitution | Highly reactive at the C-4 position. | Nucleophile strength, solvent polarity, temperature. |

| Regioselectivity (SNAr) | Exclusive substitution at the C-4 position. | Strong activating effect of the C-5 nitro group. |

| Stereoselectivity | Can be induced by using chiral reagents or in subsequent transformations of the substituted product. | Chiral auxiliaries, catalysts, or reagents. |

Computational and Theoretical Studies on 4 Fluoro 5 Nitroisoquinoline Chemistry

Electronic Structure and Quantum Chemical Characterization

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Quantum chemical methods provide a powerful lens through which to examine the distribution of electrons and the nature of chemical bonds within 4-Fluoro-5-nitroisoquinoline.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the electronic structure of molecules. mdpi.comnih.gov A DFT study of this compound would begin with the optimization of its molecular geometry, typically using a functional like B3LYP combined with a basis set such as 6-31+G(d,p), to find the most stable arrangement of its atoms in the gas phase. mdpi.com

Following optimization, a variety of electronic properties can be calculated. These calculations for related nitroquinoline derivatives have provided valuable insights into their fundamental physicochemical properties. nih.govnih.gov For instance, the calculated bond lengths, bond angles, and dihedral angles would offer a precise three-dimensional picture of the molecule. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom is expected to significantly influence the geometry and electronic distribution of the isoquinoline (B145761) core.

Illustrative Optimized Geometric Parameters for a Substituted Isoquinoline Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-F | Value |

| C-N (nitro) | Value |

| N-O (nitro) | Value |

| C-N (ring) | Value |

| C-C (aromatic) | Value |

| ∠C-C-F | Value |

| ∠C-C-N (nitro) | Value |

| ∠O-N-O (nitro) | Value |

| Note: This table presents hypothetical data for this compound based on typical values for similar structures, as specific experimental or computational data is not available. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For nitroaromatic compounds, the HOMO is often localized on the aromatic ring, while the LUMO is typically centered on the nitro group, facilitating electron acceptance. researchgate.net In this compound, the HOMO is expected to be distributed over the isoquinoline ring system, while the LUMO would likely be concentrated on the nitro group and the adjacent carbon atoms. The presence of the fluorine atom would also influence the energies of these orbitals.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile. mdpi.com

Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Nitroaromatic Compound

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Global Electrophilicity Index (ω) | Value |

| Note: This table presents hypothetical data for this compound based on typical values for similar structures, as specific experimental or computational data is not available. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the investigation of charge transfer between filled donor and empty acceptor orbitals, which can reveal important stabilizing interactions. For a molecule like this compound, NBO analysis would quantify the delocalization of electron density from the isoquinoline ring to the nitro group and the influence of the fluorine substituent on the electronic structure.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the area around the oxygen atoms of the nitro group would exhibit a strong negative potential, while the regions near the hydrogen atoms of the aromatic ring would show a positive potential. The fluorine atom would also create a region of negative potential.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Various algorithms are available to optimize the geometry of the TS. Once the TS is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) of the reaction is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction. DFT calculations can provide reliable estimates of activation energies, allowing for the comparison of different potential reaction pathways.

Once the reactants, products, and transition state have been identified, the entire reaction coordinate can be mapped out using techniques like Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

Simulation of Solvent Effects on Reaction Energetics and Kinetics

Computational simulations are crucial in elucidating the intricate influence of solvents on the energetics and kinetics of chemical reactions involving this compound. The choice of solvent can dramatically alter reaction pathways, transition state energies, and reaction rates. chemrxiv.orgamazonaws.com Theoretical studies on related nitroaromatic compounds have demonstrated that solvent polarity and specific solute-solvent interactions, such as hydrogen bonding, play a significant role in modulating photochemical and thermal reactions. researchgate.netrsc.orgmdpi.com